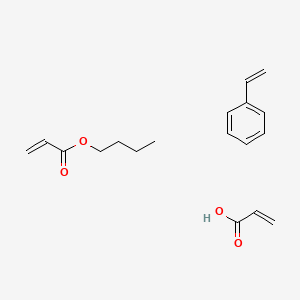
Butyl prop-2-enoate;prop-2-enoic acid;styrene
概要
説明
Butyl prop-2-enoate;prop-2-enoic acid;styrene, is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid), butyl 2-propenoate (butyl acrylate), and ethenylbenzene (styrene). This compound is widely used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and ethenylbenzene, are mixed in a suitable solvent along with a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out at elevated temperatures, usually between 60-80°C, under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the polymerization process can be conducted in bulk, solution, suspension, or emulsion. Emulsion polymerization is particularly favored for producing high molecular weight polymers with excellent mechanical properties. This method involves dispersing the monomers in water with the help of surfactants and initiating the polymerization with water-soluble initiators .
化学反応の分析
Types of Reactions
Butyl prop-2-enoate;prop-2-enoic acid;styrene, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using halogens (Cl₂, Br₂) or nucleophilic substitution using nucleophiles like hydroxide ions (OH⁻).
Major Products
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated polymers and other substituted derivatives.
科学的研究の応用
Butyl prop-2-enoate;prop-2-enoic acid;styrene, has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other biomedical materials.
作用機序
The mechanism of action of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, while the butyl and styrene groups contribute to the hydrophobicity and mechanical strength of the polymer. These interactions enable the polymer to adhere to surfaces, encapsulate active ingredients, and provide structural support in various applications .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: This compound has similar properties but includes 1,3-butadiene, which imparts additional flexibility and toughness.
2-Propenoic acid, polymer with ethenylbenzene and 2-propenenitrile: This copolymer includes 2-propenenitrile (acrylonitrile), which enhances chemical resistance and thermal stability.
Uniqueness
Butyl prop-2-enoate;prop-2-enoic acid;styrene, is unique due to its balanced combination of flexibility, durability, and resistance to environmental factors. The presence of butyl 2-propenoate provides flexibility, while ethenylbenzene contributes to mechanical strength and resistance to degradation.
特性
CAS番号 |
25586-20-3 |
|---|---|
分子式 |
C18H24O4 |
分子量 |
304.4 g/mol |
IUPAC名 |
butyl prop-2-enoate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
InChIキー |
IYCOKCJDXXJIIM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O |
正規SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O |
Key on ui other cas no. |
25586-20-3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













